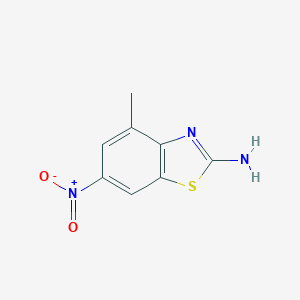

4-Methyl-6-nitro-benzothiazol-2-ylamine

説明

Significance of Benzothiazole (B30560) Scaffolds in Chemical and Biological Sciences

Benzothiazole, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental building block in the synthesis of a wide array of compounds with diverse biological activities. nih.govchemicalbook.comncats.iojocpr.comnih.gov The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring contribute to its ability to interact with various biological targets.

The applications of benzothiazole derivatives are extensive and well-documented in scientific literature. They have been investigated for their potential as:

Anticancer agents: Certain benzothiazole derivatives have shown promising activity against various cancer cell lines. nih.gov

Antimicrobial agents: The benzothiazole nucleus is a key component in many compounds exhibiting antibacterial and antifungal properties.

Anti-inflammatory and Analgesic agents: Researchers have explored the potential of these compounds in managing inflammation and pain.

Antiviral and Antimalarial agents: The scaffold has been incorporated into molecules designed to combat viral infections and malaria.

Neuroprotective agents: Derivatives of 2-aminobenzothiazole (B30445) have been studied for their potential in treating neurodegenerative diseases. nih.gov

This broad spectrum of activity underscores the importance of the benzothiazole scaffold as a versatile platform for drug discovery and development.

Overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine within Benzothiazole Chemistry

This compound is a distinct molecule within the vast family of benzothiazoles. Its structure is characterized by three key features: the core 2-aminobenzothiazole structure, a methyl group at the 4th position, and a nitro group at the 6th position of the benzene ring.

The synthesis of this compound, while not extensively detailed in dedicated publications, can be inferred from established methods for creating substituted 2-aminobenzothiazoles. A common approach involves the reaction of a correspondingly substituted aniline (B41778) with a thiocyanating agent, followed by an intramolecular cyclization. In the case of this compound, the likely starting material would be 4-methyl-3-nitroaniline. This aniline would first be thiocyanated to introduce a thiocyanate (B1210189) (-SCN) group, which then undergoes a ring-closing reaction to form the benzothiazole ring system. nih.gov

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene ring is expected to influence the electron density distribution of the entire molecule, thereby affecting its reactivity and biological interactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂S |

| Molecular Weight | 209.23 g/mol |

| IUPAC Name | 4-methyl-6-nitro-1,3-benzothiazol-2-amine |

Scope and Objectives of Current Research Trends for this compound

While direct and extensive research focused solely on this compound is limited, the current research trends for its parent compound, 2-aminobenzothiazole, and other nitro-substituted derivatives provide a clear indication of its potential areas of investigation.

The primary objective of research in this area is to synthesize and evaluate novel benzothiazole derivatives for their therapeutic potential. A significant trend involves using 2-aminobenzothiazoles as scaffolds to create more complex molecules with enhanced biological activity. For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and investigated as potential inhibitors of monoamine oxidase (MAO), enzymes implicated in neurodegenerative disorders. nih.gov

Furthermore, research has shown that incorporating the 4-methyl-6-nitro substitution pattern into other heterocyclic systems, such as coumarins, can yield compounds with interesting antimicrobial and antitubercular activities. jocpr.comjocpr.com This suggests that this compound itself could serve as a valuable intermediate in the synthesis of new therapeutic agents.

Future research on this compound is likely to focus on:

Synthesis of novel derivatives: Using the amino group at the 2-position as a handle for further chemical modifications to create a library of new compounds.

Biological screening: Evaluating the synthesized derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structure-activity relationship (SAR) studies: Investigating how the specific placement of the methyl and nitro groups influences the biological activity of the derivatives to guide the design of more potent and selective compounds.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSSHSODSGGVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 6 Nitro Benzothiazol 2 Ylamine and Its Derivatives

Established Synthetic Pathways to Substituted Benzothiazol-2-ylamines

The core structure of substituted benzothiazol-2-ylamines can be constructed through several reliable synthetic routes. These methods often involve cyclization reactions and modifications of precursor molecules to introduce the desired substituents at specific positions on the benzothiazole (B30560) ring.

Cyclization Reactions and Precursor Modifications

A primary and classical method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of substituted arylthioureas. google.com This approach, often facilitated by bromine in acetic acid, allows for the formation of the benzothiazole ring system from readily available anilines. nih.govresearchgate.net The general mechanism involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt to form an arylthiourea intermediate, which then undergoes intramolecular cyclization. nih.gov

Alternative cyclization strategies include:

From 2-Aminothiophenols: Condensation of 2-aminothiophenols with various reagents like cyanogen (B1215507) bromide or cyanamide (B42294) can directly yield 2-aminobenzothiazoles. This method is advantageous as it starts with a pre-formed thiol group ortho to the amino group. ijper.orgnih.gov

Jacobsen Cyclization: This method involves the cyclization of thiobenzanilides, which can be prepared from the corresponding anilines and thioacylating agents. ijper.org

Catalyst-driven Syntheses: Modern approaches utilize various catalysts to promote the cyclization reaction under milder conditions. For instance, sulfuric acid can be used as a catalyst to cyclize p-substituted anilines with sodium thiocyanate. researchgate.netindexcopernicus.com

Strategies for Introduction of Methyl and Nitro Groups at Specific Positions

The synthesis of the specifically substituted 4-methyl-6-nitro-benzothiazol-2-ylamine requires careful selection of starting materials or regioselective introduction of the methyl and nitro groups.

Introduction of the Nitro Group: The nitro group is typically introduced onto the benzene (B151609) ring of the aniline precursor before the cyclization to form the benzothiazole ring. For instance, the synthesis of 2-amino-6-nitrobenzothiazole (B160904) can be achieved through the oxidative ring closure of p-nitrophenylthiourea. google.com The nitration of a pre-formed 4-methyl-benzothiazol-2-ylamine would likely lead to a mixture of products, making the pre-functionalization of the aniline a more controlled approach.

Introduction of the Methyl Group: Similarly, the methyl group is generally incorporated into the starting aniline. To obtain a 4-methyl substituted benzothiazole, a 3-methylaniline derivative would be the logical starting point. For example, 2-amino-6-methylbenzothiazole (B160888) is prepared from p-tolythiourea. google.com To achieve the 4-methyl substitution pattern, 3-methylaniline would be the appropriate precursor.

A plausible synthetic route to this compound would, therefore, commence with 3-methyl-5-nitroaniline. This precursor would then be reacted with a thiocyanate source to form the corresponding arylthiourea, followed by oxidative cyclization to yield the target molecule.

Derivatization Strategies of the 2-Amino Group in Benzothiazole Scaffolds

The 2-amino group of the benzothiazole ring is a versatile handle for further molecular elaboration, allowing for the synthesis of a wide array of derivatives with diverse chemical and biological properties. Common derivatization strategies include the formation of Schiff bases and imines, acylation and sulfonylation reactions, and the design of hybrid molecules.

Formation of Schiff Bases and Imines

The primary amine at the 2-position of the benzothiazole ring readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netguilan.ac.ir This reaction is typically carried out by refluxing the 2-aminobenzothiazole (B30445) derivative with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. guilan.ac.ir A wide variety of aromatic and heterocyclic aldehydes have been used to create a library of Schiff base derivatives. researchgate.netorientjchem.org

| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Resulting Schiff Base/Imine | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Various aromatic aldehydes | N-arylidene-benzothiazol-2-ylamines | guilan.ac.ir |

| 6-Methoxy-2-aminobenzothiazole | 2-Hydroxybenzaldehyde | 2-((6-Methoxybenzothiazol-2-ylimino)methyl)phenol | researchgate.net |

| 2-Amino-4-methylbenzothiazole | Substituted benzaldehydes | N-arylidene-4-methyl-benzothiazol-2-ylamines | orientjchem.org |

Acylation and Sulfonylation Reactions

The nucleophilic 2-amino group can be readily acylated or sulfonylated using various acylating and sulfonylating agents.

Acylation: Acylation is commonly achieved by reacting the 2-aminobenzothiazole with acyl chlorides or anhydrides in the presence of a base. rsc.orgresearchgate.net A notable and environmentally friendlier method involves the use of acetic acid as both the acetylating agent and the solvent for the N-acetylation of 2-aminobenzothiazoles. umpr.ac.id This reaction provides an alternative to more corrosive and moisture-sensitive acylating agents. umpr.ac.id N-acylated 2-aminobenzothiazoles have been found to be potent inhibitors of prostaglandin (B15479496) E2 generation. nih.gov

Sulfonylation: Sulfonylation of the 2-amino group is typically performed by reacting the aminobenzothiazole with a sulfonyl chloride in the presence of a base like pyridine. This reaction leads to the formation of sulfonamide derivatives. researchgate.netnih.gov The introduction of a sulfonic acid group can increase the water solubility of the molecule. researchgate.net

| Reaction Type | 2-Aminobenzothiazole Derivative | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acetylation | 2-Aminobenzothiazole | Acetic Acid | N-(Benzothiazol-2-yl)acetamide | umpr.ac.id |

| Acylation | 2-Aminobenzothiazole | Aldehydes (oxidative amidation) | N-Acyl 2-aminobenzothiazoles | rsc.org |

| Sulfonylation | 2-Amino-6-substituted benzothiazoles | Sulfonyl chlorides | Benzothiazol-2-yl-sulfonamides | researchgate.net |

| Sulfonylation | 2-Aminothiazole (B372263) | Sulfonyl chlorides | N-Sulfonylated 2-aminothiazoles | nih.gov |

Hybrid Molecule Design and Synthesis (e.g., Benzothiazole-Piperazine, Thiazole (B1198619) Linkages)

To explore new chemical space and potentially enhance biological activity, the 2-aminobenzothiazole scaffold is often incorporated into larger, hybrid molecules. This is achieved by linking it to other heterocyclic systems.

Benzothiazole-Piperazine Hybrids: A common strategy involves the synthesis of benzothiazole-piperazine conjugates. These are often prepared by the nucleophilic substitution of a leaving group on the benzothiazole ring (e.g., a chlorine atom at the 2-position) with piperazine (B1678402). nih.gov The resulting piperazinyl-benzothiazole can then be further functionalized. nih.govresearchgate.net For instance, the piperazine nitrogen can be acylated and subsequently converted to an azide, which can then participate in "click" chemistry reactions to form triazole-linked hybrids. nih.govresearchgate.net

Benzothiazole-Thiazole Linkages: Hybrid molecules containing both benzothiazole and thiazole rings have also been synthesized. For example, 2-aminobenzothiazole can be acylated with chloroacetyl chloride, and the resulting intermediate can be reacted with thiourea (B124793) to form a 2-aminothiazole ring, thus linking the two heterocyclic systems. nih.gov Another approach involves the condensation of a 2-aminobenzothiazole derivative with a thiazole-containing aldehyde to form a Schiff base, directly linking the two rings through an imine bridge. orientjchem.org

Modern Synthetic Approaches and Green Chemistry Principles for Benzothiazoles

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of benzothiazole derivatives to develop more sustainable and efficient processes. airo.co.inairo.co.in These modern approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to traditional methods. airo.co.inairo.co.in Key strategies include the use of renewable resources, non-toxic solvents like water and ethanol, and energy-efficient techniques such as microwave-assisted synthesis. airo.co.in The development of one-pot, atom-economy procedures is a significant advancement, avoiding the need for isolating intermediates and thereby reducing solvent usage and waste generation. nih.govproquest.com

Modern synthetic routes to C-2 substituted benzothiazoles often involve either the condensation of 2-aminobenzenethiols with various electrophiles or intramolecular cyclization reactions. mdpi.commdpi.com These methods are continually being refined to align with green chemistry principles, for instance, by employing recyclable catalysts and biodegradable solvents. airo.co.in The goal is to create pathways that are not only high-yielding but also environmentally responsible. nih.gov

Catalytic Methods in Benzothiazole Synthesis

The use of catalysts is central to many modern synthetic methods for benzothiazoles, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. nih.gov A diverse range of catalysts, including transition metals, nanocatalysts, and biocatalysts, have been explored for the synthesis of the benzothiazole core.

Transition metal catalysts, such as palladium and copper, have been effectively used in the intramolecular cyclization of thiobenzanilides and related starting materials. proquest.comorganic-chemistry.org For example, Pd/C has been employed for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles at room temperature. organic-chemistry.org Nickel(II) salts have also been shown to be effective and are a more cost-effective and less toxic alternative to some palladium catalysts. nih.gov

In the realm of green chemistry, heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. mdpi.com Examples include silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) and magnetic nanoparticles, which can be easily recovered from the reaction mixture. researchgate.netnih.gov Biocatalysts, such as laccases, have also been utilized for the condensation of 2-aminothiophenol (B119425) with aldehydes, offering an environmentally friendly catalytic option. mdpi.com

| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

| Transition Metal | Pd/C | o-iodothiobenzanilide derivatives | Ligand-free, additive-free, room temperature |

| Transition Metal | Ni(II) salts | N-aryl-N',N'-dialkylthioureas | Cheaper, less toxic, mild conditions |

| Heterogeneous | NaHSO4-SiO2 | Acyl chlorides and ortho-aminothiophenol | Inexpensive, non-toxic, easily separable |

| Nanocatalyst | ZnO NPs | 2-aminothiophenol and aldehydes | Solvent-free, room temperature, reusable |

| Biocatalyst | Laccases | 2-aminothiophenol and aldehydes | Environmentally friendly |

Solvent-Free and Microwave-Assisted Syntheses

To further align with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained significant traction in the preparation of benzothiazole derivatives. bohrium.comresearchgate.net These techniques often lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic compounds. bohrium.com

Solvent-free reactions, as the name suggests, are conducted without a solvent, which significantly reduces waste and potential environmental contamination. bohrium.com These reactions can be promoted by grinding the reactants together, sometimes with a solid support or catalyst. tsijournals.com For instance, the synthesis of 2-substituted benzothiazoles has been achieved under solvent-free conditions using catalysts like wet zinc ferrite (B1171679) or citric acid. bohrium.com

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically accelerate reaction rates. bohrium.comtandfonline.com This method has been successfully applied to the synthesis of various benzothiazole derivatives, often in combination with solvent-free conditions or the use of green solvents like water. tandfonline.comresearchgate.net The condensation of 2-aminothiophenol with aldehydes, for example, can be efficiently carried out under microwave irradiation, sometimes with the aid of a catalyst such as p-toluenesulfonic acid or even in waste curd water, which acts as a catalytic solvent. bohrium.comtandfonline.com

| Synthetic Method | Key Features | Example Reaction |

| Solvent-Free | Reduced waste, no volatile organic compounds | Condensation of 2-aminothiophenol and aryl aldehydes with citric acid catalyst |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Synthesis of 2-aryl-benzothiazoles using Acacia concinna as a biocatalyst |

| Combined Approach | Synergistic benefits of both methods | Acetic acid-promoted condensation of aldehydes with 2-aminothiophenol under microwave irradiation |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , the specific data required to generate the requested article is not available in publicly accessible scientific literature and chemical databases.

The instructions for this task require a strict adherence to an outline detailing advanced spectroscopic characterization, including specific data for FTIR, ¹H NMR, ¹³C NMR, and ESI-MS analysis for this particular compound. The searches yielded spectroscopic information for structurally similar but distinct compounds, such as 2-Amino-6-nitrobenzothiazole (lacking the methyl group) and 2-Methyl-6-nitrobenzothiazole (lacking the amino group). However, per the explicit instructions, information from these related but different molecules cannot be used.

To fulfill the request accurately and without hallucination, detailed experimental data—such as vibrational frequencies (cm⁻¹), chemical shifts (ppm), and mass-to-charge ratios (m/z)—is essential. Without access to this specific data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the article.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 6 Nitro Benzothiazol 2 Ylamine Compounds

Mass Spectrometry (MS) for Molecular Formula Confirmation

Electron Ionization Mass Spectrometry (EI-MS)

The molecular ion peak (M⁺˙) for 4-Methyl-6-nitro-benzothiazol-2-ylamine would be expected at m/z 209. This peak arises from the removal of a single electron from the molecule. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments.

Key fragmentation pathways for aromatic nitro compounds typically involve the nitro group. Common losses include:

Loss of NO₂: A significant fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (·NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 163.

Loss of NO: Another characteristic fragmentation is the loss of a nitric oxide radical (·NO), with a mass of 30 Da, often preceded by a rearrangement. This would yield a fragment at m/z 179.

Loss of O: Rearrangement can also lead to the loss of an oxygen atom (16 Da) from the nitro group, resulting in an [M-O]⁺˙ ion at m/z 193.

The benzothiazole (B30560) core itself is relatively stable, but can undergo characteristic fragmentation. Analysis of the mass spectrum of 2-amino-6-methylbenzothiazole (B160888) shows a strong molecular ion peak and subsequent fragmentation involving the methyl and amine groups. For this compound, cleavage of the heterocyclic ring could also occur, leading to smaller charged fragments.

Based on these principles, a predicted fragmentation pattern is summarized in the table below.

| m/z | Proposed Fragment Structure | Proposed Neutral Loss |

|---|---|---|

| 209 | [C₈H₇N₃O₂S]⁺˙ (Molecular Ion) | - |

| 193 | [C₈H₇N₂OS]⁺˙ | O |

| 179 | [C₈H₇N₂O₂S-NO]⁺˙ | NO |

| 163 | [C₈H₇N₂S]⁺˙ | NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and potentially n→π* transitions due to its extended conjugated system, which includes the benzene (B151609) ring, the thiazole (B1198619) ring, and the nitro group. The presence of the nitro group (a chromophore) and the amino group (an auxochrome) significantly influences the absorption spectrum.

While specific experimental λmax values for this compound are not detailed in the available literature, the electronic transitions for similar conjugated nitroaromatic systems have been studied. The primary electronic transitions observed in such molecules are:

π→π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended conjugation in the benzothiazole ring system, coupled with the electron-withdrawing nitro group and electron-donating amino group, would likely result in one or more strong absorption bands in the UV region.

n→π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to an antibonding π* orbital. These absorptions typically occur at longer wavelengths (closer to the visible region) compared to π→π* transitions.

The absorption maxima are also sensitive to the solvent used for the measurement, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the λmax values. For conjugated systems with electron-donating and electron-withdrawing groups, a shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Shorter wavelength (UV) | High |

| n → π | n (non-bonding) → π (LUMO) | Longer wavelength (UV/Visible) | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture in the solid state.

A crystal structure determination for this compound has not been reported in the Cambridge Structural Database. However, the solid-state architecture can be inferred by examining the crystal structures of highly analogous compounds, such as 2-amino-6-nitrobenzothiazole (B160904). The crystal structure of this related molecule reveals significant insights into the likely packing and intermolecular forces.

The molecular structure would feature a nearly planar benzothiazole ring system. The nitro group and the exocyclic amino group would also lie close to this plane to maximize conjugation. The key features of the solid-state architecture are expected to be dominated by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitro group (-NO₂) and the nitrogen atom of the thiazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal packing would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions. These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The planar aromatic benzothiazole rings are expected to participate in π-π stacking interactions. In the crystal lattice, molecules would likely arrange in a parallel or offset fashion to facilitate this stabilizing interaction between the electron clouds of adjacent rings.

The introduction of the methyl group at the 4-position, as in the target compound, would likely introduce some steric effects that could subtly alter the crystal packing compared to the des-methyl analog. It might influence the dihedral angle between the substituents and the ring or affect the efficiency of the π-π stacking.

Below is a table summarizing the expected crystallographic parameters and interactions, based on data from analogous structures.

| Parameter | Expected Observation |

|---|---|

| Molecular Geometry | Largely planar benzothiazole ring system. |

| Dominant Intermolecular Forces | Intermolecular hydrogen bonding (N-H···O, N-H···N). |

| Secondary Intermolecular Forces | π-π stacking between aromatic rings. |

| Effect of Methyl Group | Potential for steric influence on crystal packing and planarity. |

Biological and Pharmacological Investigations of 4 Methyl 6 Nitro Benzothiazol 2 Ylamine and Its Analogs

Antimicrobial Efficacy Studies

The benzothiazole (B30560) nucleus, particularly when substituted with methyl and nitro groups, has been a focal point of antimicrobial research. Studies have explored its efficacy against a wide spectrum of bacteria and fungi, revealing important structure-activity relationships that govern its biological actions.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 4-Methyl-6-nitro-benzothiazol-2-ylamine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group on the benzothiazole ring is often associated with enhanced antibacterial properties. encyclopedia.pubnih.gov For instance, studies on various nitro-substituted benzothiazole derivatives have shown potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its resistance to many antimicrobial agents. researchgate.net In one study, specific nitro-substituted compounds, when tested at concentrations of 50µg/ml and 100µg/ml, showed significant antibacterial effects against P. aeruginosa. researchgate.net

Research into related structures, such as benzothiazole-based thiazole (B1198619) derivatives, has further confirmed broad-spectrum activity. ekb.eg Certain analogs have displayed potency comparable to standard antibiotics like chloramphenicol (B1208) and cephalothin (B1668815) against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. ekb.eg Similarly, other research on related benzothiazolylamino pyran-ones has documented activity against Staphylococcus aureus (Gram-positive), E. coli (Gram-negative), and Klebsiella species (Gram-negative). researchgate.net The collective evidence suggests that the benzothiazole scaffold is a promising framework for developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Benzothiazole Analogs This table is representative of findings in the field and combines data from multiple studies on various analogs.

| Compound Type | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Potent activity at 50-100µg/ml | researchgate.net |

| Benzothiazole-based thiazoles | Bacillus subtilis | Comparable to chloramphenicol | ekb.eg |

| Benzothiazole-based thiazoles | Escherichia coli | Comparable to cephalothin | ekb.eg |

Antifungal Activity against Pathogenic Fungi

The antifungal potential of this chemical family has been investigated, with promising results against pathogenic fungi. A study focusing on C-6 methyl-substituted benzothiazole derivatives, which are close structural analogs of the title compound, demonstrated significant efficacy against Candida albicans. scitechjournals.com C. albicans is a common opportunistic fungal pathogen responsible for various infections. In this research, certain derivative compounds (specifically D-02 and D-08) exhibited potent antifungal activity at concentrations of 50 µg/mL and 100 µg/mL, comparable to the standard antifungal agent Griseofulvin. scitechjournals.com

This antifungal action is not limited to a single derivative. Broader studies on benzothiazole-containing molecules have identified activity against other fungi as well, such as Botrytis fabae. ekb.eg The findings indicate that modifications on the benzothiazole ring can yield compounds with significant fungicidal properties, making them valuable candidates for further development. nih.gov

Table 2: Antifungal Activity of C-6 Methyl-Substituted Benzothiazole Derivatives against Candida albicans

| Compound Code | Concentration | Zone of Inhibition (mm) | Standard (Griseofulvin) Inhibition (mm) | Reference |

|---|---|---|---|---|

| D-01 | 50 µg/mL | 13 | 18 | scitechjournals.com |

| D-01 | 100 µg/mL | 15 | 24 | scitechjournals.com |

| D-02 | 50 µg/mL | 17 | 18 | scitechjournals.com |

| D-02 | 100 µg/mL | 22 | 24 | scitechjournals.com |

| D-04 | 50 µg/mL | 14 | 18 | scitechjournals.com |

| D-04 | 100 µg/mL | 17 | 24 | scitechjournals.com |

| D-08 | 50 µg/mL | 16 | 18 | scitechjournals.com |

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of benzothiazole derivatives and their antimicrobial efficacy is a critical area of study. Research has shown that the presence and position of certain functional groups significantly influence biological activity. The nitro group (NO2) is a key electron-withdrawing moiety that often enhances the antimicrobial potential of the benzothiazole core. encyclopedia.pub Specifically, a 6-nitro substitution on the benzothiazole ring has been shown to improve antibacterial activity. nih.gov For antistaphylococcal effects, a 4-nitro substitution has been found to be particularly effective. mdpi.com

Beyond the nitro group, other substitutions also play a crucial role. The addition of halogen groups, such as chloro substituents, can enhance lipophilicity, which may improve the compound's ability to interact with and penetrate microbial membranes. ekb.eg Structure-activity relationship (SAR) analyses have revealed that compounds with 2,4-dichloro phenyl, methyl phenyl, and 4-nitro phenyl groups often exhibit good antibacterial and antifungal activity. tandfonline.com These insights are invaluable for the rational design of new, more potent antimicrobial agents based on the this compound scaffold. ekb.eg

Anticonvulsant Activity and Neuropharmacological Potential

Beyond their antimicrobial properties, benzothiazole derivatives have emerged as promising candidates for the treatment of neurological disorders, particularly epilepsy. The core structure is featured in Riluzole, a drug with a known anticonvulsant activity spectrum, which has spurred further investigation into related compounds. nih.gov

In Vivo and In Vitro Models for Seizure Inhibition

The anticonvulsant potential of benzothiazole analogs is primarily evaluated using well-established in vivo animal models. The two most common screening methods are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. acs.orgresearchgate.netijprems.com The MES model is designed to induce tonic-clonic seizures and is effective at identifying compounds that can prevent the spread of seizures. mdpi.com The scPTZ model, which induces seizures through chemical stimulation, is useful for identifying agents that can raise the seizure threshold. ijprems.com

Numerous studies have used these models to test novel benzothiazole derivatives. acs.orgresearchgate.net For example, a series of benzothiazole sulfonamides were evaluated using both MES and PTZ methods in mice, with some compounds showing potent activity. nih.gov Similarly, other research has synthesized and tested various benzothiazole derivatives, with several compounds demonstrating significant anticonvulsant effects in MES and/or scPTZ assessments, sometimes comparable to standard drugs like phenytoin. nih.govijprems.com These models are crucial first steps in identifying clinically promising anticonvulsant agents. ijprems.commdpi.com

Investigation of Neuroprotective Effects

In addition to suppressing seizures, some benzothiazole analogs exhibit neuroprotective properties, which could offer benefits beyond symptomatic seizure control. ijprems.com Research into a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a pentylenetetrazole-induced epilepsy model in zebrafish demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects. nih.gov The study found that the compound reduced oxidative stress, suppressed the expression of pro-inflammatory genes, and decreased neurodegenerative markers like amyloid plaques and calcium deposition. nih.gov

The mechanisms underlying these neuroprotective effects are thought to involve the modulation of key cellular pathways. For instance, a related thiazole amine, N-adamantyl-4-methylthiazol-2-amine, was found to protect hippocampal neurons from amyloid β-induced oxidative stress. nih.gov It achieved this by reducing the formation of reactive oxygen species and upregulating the Nrf2/HO-1 pathway, which helps maintain redox balance in the brain. nih.gov This suggests that the neuroprotective potential of this compound and its analogs may stem from their ability to mitigate oxidative stress and inflammation, crucial factors in seizure-related brain injury. nih.gov

Antineoplastic and Cytotoxic Research

The search for novel anticancer agents has led to the extensive investigation of benzothiazole derivatives. The presence of a nitro group and a methyl group on the benzothiazole ring, as seen in this compound, is believed to influence its cytotoxic potential.

While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential antineoplastic activity. For instance, a series of novel N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives were synthesized and evaluated for their cytotoxic activities against C6 (glioma) and HepG2 (liver) cancer cell lines. One of the compounds in this series demonstrated a notable IC50 value of 15.67 µg/mL against C6 tumor cells. Several other compounds in the same study were identified as effective cytotoxic agents against HepG2 tumor cells.

Another study focused on quinazolinone-thiazole hybrids, some of which included a nitro group. These compounds were tested against MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines, with some derivatives showing high cytotoxic activity. Furthermore, research on N-alkyl-nitroimidazoles revealed cytotoxic effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, with LC50 values as low as 16.7 µM in the breast cancer cell line.

These findings suggest that the nitrobenzothiazole scaffold is a promising framework for developing new anticancer drugs. The cytotoxic effect appears to be influenced by the specific substitutions on the benzothiazole ring and the nature of the cancer cell line.

Table 1: Cytotoxic Activity of Selected Benzothiazole Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50/LC50) |

|---|---|---|

| N-(6-substituted-benzothiazol-2-yl)-...acetamide derivative | C6 (Glioma) | 15.67 µg/mL |

| N-alkyl-nitroimidazole | MDA-MB-231 (Breast) | 16.7 µM |

| Quinazolinone-thiazole hybrid (nitro-substituted) | PC-3 (Prostate) | High activity |

The mechanism of action for the anticancer activity of many benzothiazole derivatives is thought to involve interaction with cellular macromolecules. Studies on metal complexes of benzothiazole Schiff bases have indicated that these compounds can bind to DNA through an intercalative mode. This interaction can lead to DNA cleavage, ultimately triggering apoptosis in cancer cells. It is plausible that this compound and its analogs could exert their cytotoxic effects through similar DNA binding and damage mechanisms.

Enzyme inhibition is another key mechanism. Certain benzothiazole derivatives have been found to inhibit crucial enzymes involved in cancer progression. While specific enzyme inhibition studies for this compound in the context of cancer are not widely available, the broader class of compounds is known to interact with various kinases and other enzymes that are often dysregulated in cancer.

Anti-Inflammatory and Analgesic Properties

Inflammation is a critical component of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic potential.

General studies on 2-aminobenzothiazoles have shown that substitutions on the benzothiazole ring, particularly with electron-withdrawing groups like a nitro group, can enhance anti-inflammatory activity. A study on various benzothiazole derivatives demonstrated that they can inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. Some of these derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) and celecoxib.

In terms of analgesic effects, certain benzothiazole-benzamide derivatives have shown promising results in pain models. These compounds were found to be potent analgesics, with some exhibiting activity comparable to the standard drug diclofenac. The analgesic activity is often linked to the anti-inflammatory properties of these compounds, as reduction in inflammation can alleviate pain.

Anthelmintic Activity

Helminth infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial due to growing resistance to existing treatments. Benzothiazole derivatives have been identified as a promising class of anthelmintic agents.

The mode of action of benzothiazole anthelmintics is thought to be similar to that of benzimidazoles, which are widely used in clinical practice. These compounds are believed to interfere with the metabolic processes of the parasites. For example, studies have shown that they can inhibit the absorption and metabolism of glucose in tapeworms, leading to a depletion of glycogen (B147801) stores and ultimately the death of the parasite. drugbank.com

Several studies have synthesized and evaluated novel benzothiazole derivatives for their anthelmintic activity against various worm species, including earthworms which are commonly used for initial screening. ijnrd.orgresearchgate.net The results have indicated that certain substitutions on the benzothiazole ring can lead to potent anthelmintic effects. ijnrd.orgresearchgate.net While specific data for this compound is not available, the known anthelmintic properties of the benzothiazole scaffold suggest that this compound could also possess such activity.

Enzyme Inhibition Studies

The ability of benzothiazole derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile and is being explored for the treatment of various diseases.

Cholinesterase inhibitors are a class of drugs used to treat Alzheimer's disease and other neurological conditions. These drugs work by increasing the levels of acetylcholine, a neurotransmitter, in the brain. Several studies have investigated the potential of benzothiazole derivatives as cholinesterase inhibitors.

Research on benzothiazolone derivatives has shown that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scilit.commdpi.com In one study, some derivatives showed a higher inhibitory activity against BChE than AChE, with IC50 values in the low micromolar range. scilit.commdpi.com Molecular docking studies have suggested that these compounds can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. scilit.com

Furthermore, a study on thiazole derivatives containing a 5-nitrothiophene moiety demonstrated inhibitory activity against both AChE and BChE. cumhuriyet.edu.tr This indicates that the presence of a nitro group can be compatible with, and potentially contribute to, cholinesterase inhibition. These findings suggest that this compound could be a candidate for further investigation as a cholinesterase inhibitor.

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazole Analogs

| Compound/Analog | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Benzothiazolone derivative M13 | Butyrylcholinesterase (BChE) | 1.21 µM scilit.commdpi.com |

| Benzothiazolone derivative M2 | Butyrylcholinesterase (BChE) | 1.38 µM scilit.commdpi.com |

| Thiazole derivative with 5-nitrothiophene | Acetylcholinesterase (AChE) | 33.66–47.96% inhibition at 80 µg/mL cumhuriyet.edu.tr |

| Thiazole derivative with 5-nitrothiophene | Butyrylcholinesterase (BChE) | 13.03–63.29% inhibition at 80 µg/mL cumhuriyet.edu.tr |

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) has been identified as a significant therapeutic target, particularly in oncology, due to its role in stabilizing various proteins that are crucial for the survival of cancer cells. nih.gov The inhibition of Hsp90's chaperone activity leads to a reduction in the cellular levels of these client proteins, making it an attractive strategy for cancer treatment. nih.gov While a wide range of compounds have been investigated as Hsp90 inhibitors, research into benzothiazole derivatives in this context is an active area. Though direct studies on this compound are not extensively documented in publicly available research, the broader class of heterocyclic compounds is of interest. For instance, macrocyclic inhibitors have been developed that bind to a unique site on Hsp90, blocking its interaction with proteins associated with its C-terminus. nih.gov One such inhibitor, SM253, has demonstrated the ability to decrease proteins related to the heat shock response, in contrast to some clinical candidates that induce it. nih.gov This highlights the potential for structurally distinct small molecules to modulate Hsp90 activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide. rsc.orgnih.gov Various isoforms of human carbonic anhydrase (hCA) have been targeted for the treatment of diseases like glaucoma, epilepsy, and cancer. rsc.org Benzothiazole derivatives have been explored as inhibitors of these enzymes. Specifically, a study on substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides showed that these compounds could potently and selectively inhibit hCA II and hCA VII isoforms, with inhibition constants (KIs) in the low nanomolar to micromolar ranges. nih.gov Notably, the 4-nitro substituted derivative of a different heterocyclic scaffold was identified as a highly potent inhibitor, with a Ki value of 6.0 nM for hCA-II and 0.79 nM for hCA-IX, underscoring the potential significance of the nitro-group in achieving high-affinity binding. rsc.org While direct inhibitory data for this compound is not specified, the inhibitory activity of related benzothiazole and nitro-substituted compounds against various hCA isoforms suggests this is a promising area for further investigation.

Table 1: Carbonic Anhydrase Inhibition by Benzothiazole Analogs

| Compound Class | Target Isoform(s) | Inhibition Potency (Range) | Reference |

|---|---|---|---|

| Benzothiazole-6-sulphonamides | hCA I, hCA II, hCA VII | Low nM to µM (KI) | nih.gov |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. doaj.orgnih.gov Several studies have demonstrated that benzothiazole derivatives are potent inhibitors of MAO, often with selectivity for the MAO-B isoform. doaj.orgresearchgate.net A series of alkyloxy substituted benzothiazole derivatives were synthesized and evaluated, with some compounds showing high potency for MAO-B, with IC50 values as low as 0.0028 µM. doaj.org Another study focused on 2-amino-6-nitrobenzothiazole-derived hydrazones, which exhibited inhibitory activities in the nanomolar to micromolar range, with some compounds showing excellent potency and selectivity against MAO-B. researchgate.net Molecular docking studies suggest that the benzothiazole core of these inhibitors binds within the substrate cavity of the MAO-B enzyme. researchgate.net The presence of the nitro group on the benzothiazole ring appears to be compatible with potent MAO inhibition.

Table 2: MAO Inhibition by Nitrobenzothiazole Analogs

| Compound/Analog Class | Target Enzyme | IC50 Value (Range) | Selectivity | Reference |

|---|---|---|---|---|

| 6-((4-nitrobenzyl)oxy)benzo[d]thiazole (1f) | MAO-A | 0.336 µM | MAO-A | doaj.org |

| 2-amino-6-nitrobenzothiazole-derived hydrazones | MAO-A / MAO-B | nM to µM range | Preferential for MAO-B | researchgate.net |

Modulation of Specific Biological Pathways

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. researchgate.net Consequently, inhibiting this aggregation process is a primary therapeutic strategy. Benzothiazole derivatives have been identified as promising agents for this purpose. rsc.org The core structure of benzothiazole is related to Thioflavin-T, a dye used to stain amyloid plaques. nih.gov Analogs such as 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) have a high affinity for Aβ fibrils. nih.gov Research on novel benzothiazole–piperazine (B1678402) hybrids has shown that these molecules can exhibit modest to strong inhibition of Aβ1-42 aggregation. rsc.org One particular compound from this series demonstrated 53.30% inhibition of Aβ1-42 aggregation. rsc.org The presence of nitro groups in molecules is also considered a feature found in known Aβ peptide aggregation inhibitors. researchgate.net These groups can form hydrogen bonds with amyloid aggregates, potentially disrupting the hydrogen bonds between the amyloid peptides themselves and thus destabilizing the aggregate structure. researchgate.net

Influence on Glutamate (B1630785) Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is crucial for memory, cognition, and mood regulation. frontiersin.org Dysregulation of glutamatergic neurotransmission is implicated in various neurological and psychiatric disorders. Some benzothiazole derivatives have been shown to interact with the glutamate system. A notable example is Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), which is used in the treatment of amyotrophic lateral sclerosis and has been investigated for Alzheimer's disease. nih.gov Riluzole is considered an antagonist of excitatory amino acid neurotransmission. nih.gov Its neuroprotective effects are attributed to several mechanisms, including the inhibition of glutamate release and non-competitive inhibition of NMDA receptors, a type of glutamate receptor. nih.gov This suggests that the 2-aminobenzothiazole (B30445) scaffold, which is present in this compound, can serve as a platform for modulating glutamatergic pathways.

Mechanism-Based Studies and Target Identification

The biological activities of this compound and its analogs appear to be multi-faceted, with evidence pointing towards interactions with several distinct protein targets and biological pathways. The benzothiazole core is a versatile scaffold that has been successfully derivatized to target a range of enzymes and protein aggregates.

For monoamine oxidase inhibition , molecular modeling studies suggest that the benzothiazole nucleus of inhibitor molecules fits into the substrate cavity of the MAO-B enzyme. researchgate.net The specific substitutions on the benzothiazole ring and its appended functionalities then determine the potency and selectivity of the inhibition.

In the context of carbonic anhydrase inhibition , the mechanism typically involves the interaction of the inhibitor with the zinc ion in the active site of the enzyme. For sulfonamide-based inhibitors, the sulfonamide group coordinates with the zinc ion. While this compound is not a sulfonamide, the inhibitory potential of other benzothiazoles suggests that this scaffold can be adapted to interact with the active site of carbonic anhydrase isoforms.

Regarding the inhibition of amyloid-beta aggregation , the planar, aromatic structure of the benzothiazole core is thought to enable it to intercalate between the β-sheets of the amyloid fibrils. rsc.orgnih.gov This interaction can disrupt the fibrillization process. The nitro group may further contribute to this interaction through the formation of hydrogen bonds, which could destabilize the growing amyloid aggregate. researchgate.net

The influence on glutamate neurotransmission by benzothiazole analogs like Riluzole points to a mechanism involving the modulation of voltage-gated ion channels and glutamate receptors. nih.gov These actions collectively reduce excitotoxicity, a pathological process involving the overactivation of glutamate receptors.

Finally, the potential for Hsp90 inhibition suggests an entirely different mechanism of action, where the compound would interfere with the ATP-binding site of Hsp90, leading to the destabilization and degradation of its client proteins. nih.gov

Ligand-Receptor Binding Affinities

The interaction of a ligand with its biological target is a critical determinant of its pharmacological effect. For benzothiazole derivatives, studies have revealed significant binding affinities to various receptors, highlighting their potential as therapeutic agents. The affinity is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Research into benzothiazole analogs has demonstrated their capacity to bind to a range of receptors, including cannabinoid receptors and various protein kinases. For instance, certain N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have shown high affinity and selectivity for the cannabinoid CB2 receptor, with Kᵢ values in the picomolar to low nanomolar range. nih.govresearchgate.net Another study focused on carborane-substituted benzothiazole-based ligands also reported nanomolar affinity and high selectivity for the CB₂R. acs.org

Furthermore, 2-aminobenzothiazole derivatives have been investigated as inhibitors of specific enzymes. For example, some analogs have been identified as potent inhibitors of BRAF and CRAF kinases, with IC₅₀ values in the nanomolar range. nih.gov The substitution pattern on the benzothiazole ring, including the presence and position of nitro and methyl groups, can significantly influence binding affinity and selectivity. ijper.orgnih.gov

To illustrate the binding affinities of analogous compounds, the following interactive data table summarizes findings from various studies.

| Compound Class | Target Receptor/Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid Receptor CB2 | pM to low nM | nih.govresearchgate.net | |

| Carborane-substituted benzothiazoles | Cannabinoid Receptor CB2 | nanomolar | acs.org | |

| 2-Aminobenzothiazole congeners | BRAFV600E | 95 | nih.gov | |

| 2-Aminobenzothiazole congeners | CRAF | 15 | nih.gov |

This table is representative of data available for benzothiazole analogs and not for this compound directly.

Molecular Mechanisms Underlying Observed Activities

The diverse pharmacological effects of benzothiazole derivatives stem from their ability to interact with various biological targets, thereby modulating specific cellular pathways. The molecular mechanisms are often elucidated through a combination of biochemical assays, structural biology, and computational modeling.

The 2-aminobenzothiazole core is a key pharmacophore that can engage in crucial molecular interactions. nih.gov The exocyclic amino group and the nitrogen atom within the thiazole ring can act as hydrogen bond donors and acceptors, respectively. nih.govnih.gov These interactions are vital for the stable binding of the ligand to the active site of a protein. For example, in the case of kinase inhibitors, the 2-aminobenzothiazole moiety can form hydrogen bonds with key amino acid residues in the ATP-binding pocket, leading to competitive inhibition. nih.gov

Molecular docking studies with some 2-aminobenzothiazole inhibitors have predicted a binding motif where the 2-amino group interacts with a conserved aspartate residue in the target protein. nih.gov Additionally, the planar benzothiazole ring can participate in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, further stabilizing the ligand-receptor complex. nih.gov

The presence of a nitro group, as in this compound, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and modulating its mechanism of action. ijper.orgnih.gov For instance, nitro-substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, suggesting that this functional group can be critical for their biological effects. rjptonline.org The 6-nitro substitution, in particular, has been noted in compounds with anticonvulsant activity. mdpi.com

Computational Chemistry and Molecular Modeling of 4 Methyl 6 Nitro Benzothiazol 2 Ylamine Derivatives

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These calculations help in understanding the reactivity, stability, and spectroscopic characteristics of the compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and bioactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic nature. youtube.comyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. scirp.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For benzothiazole (B30560) derivatives, FMO analysis can predict their bioactivation pathways. For instance, the electronic structures of some antitumor benzothiazoles have been computed to understand how they are metabolized into reactive species that can interact with biological targets like DNA. nih.gov The distribution of the HOMO in the reactive intermediate of these compounds has been shown to correlate with their metabolic activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Benzothiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Note: The values presented are illustrative for a typical benzothiazole derivative and are derived from general findings in computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. scirp.orgresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net

In a typical MEP map, red-colored regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. scirp.org Conversely, blue-colored regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. scirp.org For a molecule like 4-Methyl-6-nitro-benzothiazol-2-ylamine, the nitro group (-NO2), being strongly electron-withdrawing, would create a region of positive potential (blue) on the aromatic ring. The amino group (-NH2), being electron-donating, along with the nitrogen and sulfur atoms in the thiazole (B1198619) ring, would be associated with negative potential (red). scirp.org This analysis is crucial for understanding intermolecular interactions, particularly how the molecule might interact with a biological receptor. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ajchem-a.com This method is instrumental in drug discovery for predicting how a potential drug molecule interacts with its protein target. nih.gov

Docking simulations can predict the binding conformation and estimate the binding affinity (often as a docking score in kcal/mol) of a ligand within the active site of a target protein. plos.org For benzothiazole derivatives, which are investigated for various therapeutic effects including anticancer and neuroprotective activities, docking studies help identify the most promising compounds. nih.govnih.gov For example, studies on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as inhibitors of the c-Met receptor tyrosine kinase used docking to elucidate their binding modes. nih.govnih.gov The reliability of a docking procedure is often validated by redocking a known co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) value, typically below 2 Å. plos.org

Beyond predicting binding poses, docking analysis identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. ajchem-a.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. In studies of various thiazole derivatives, key interactions with specific amino acid residues in the active site of target enzymes have been identified. plos.orgnih.gov For instance, in the development of inhibitors for cyclin-dependent kinases (CDKs), docking revealed that electrostatic interactions with residues like Lys33 and Asp145 were crucial for bioactivity. nih.gov Identifying these key interactions provides a rationale for the observed activity of the compounds and guides the design of new derivatives with improved potency and selectivity.

Table 2: Example of Molecular Docking Results for a Benzothiazole Derivative with a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -8.5 | Asp145, Lys33 | Hydrogen Bond |

| Derivative A | Phe80, Leu132 | Hydrophobic Interaction | |

| Derivative B | -7.9 | Gln131, Glu81 | Hydrogen Bond |

Note: This table is a hypothetical representation based on typical findings for kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the activity of the compounds. nih.gov

These models are valuable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.gov For benzothiazole derivatives, QSAR studies have been successfully applied to model their cytotoxic activity. researchgate.net In one such study, a dataset of 23 benzothiazole derivatives was used to build a model where physicochemical descriptors were found to be highly influential on their cytotoxic effects. researchgate.net The predictive power and robustness of QSAR models are typically validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govnih.gov Successful QSAR models, like those developed for 4,5,6,7-tetrahydrobenzo[D]-thiazol-2 derivatives, can achieve high correlation coefficients, indicating a strong predictive capability. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds. For classes like benzothiazole derivatives, these models have been successfully developed to forecast activities such as anticancer or antimicrobial effects. nih.govugm.ac.idnih.gov Such models are typically built using a dataset of structurally similar compounds with known biological activities. However, a specific QSAR model for this compound derivatives is not documented in the current body of scientific literature. The development of such a model would necessitate the synthesis and biological evaluation of a series of its derivatives to generate the requisite data for computational analysis.

Correlation of Molecular Descriptors with Pharmacological Efficacy

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors are correlated with the pharmacological efficacy of a series of compounds to understand the structural requirements for a desired biological response. Key descriptors often include electronic, steric, and hydrophobic parameters. For other benzothiazole series, researchers have identified crucial descriptors that govern their therapeutic potential. nih.govresearchgate.netbiointerfaceresearch.com A similar investigation into this compound derivatives would be necessary to elucidate the specific molecular properties driving their pharmacological effects, but such a study has not yet been reported.

In Silico Toxicity Prediction and ADMET Profiling

The in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early stages of drug discovery. researchgate.netnih.govfrontiersin.org These predictive studies help in identifying potential liabilities of a drug candidate, thereby reducing the likelihood of late-stage failures. While general ADMET prediction tools and methodologies are widely available, a specific and detailed ADMET profile for this compound is not present in published research.

Mutagenicity Assessment

In silico mutagenicity prediction, often through models that simulate the Ames test, is a key component of toxicological assessment. nih.govnih.gov These models analyze a compound's structure for fragments known to be associated with mutagenic activity. For a compound like this compound, the presence of the nitroaromatic group would be a primary focus for such an analysis. However, a formal in silico mutagenicity assessment for this specific compound has not been publicly documented.

Skin Sensitization and Irritation Prediction

Computational models are increasingly used to predict the potential of a chemical to cause skin sensitization or irritation, reducing the need for animal testing. nih.govmdpi.comresearchgate.net These models often rely on identifying structural alerts and applying principles of reactivity and bioavailability. A specific in silico prediction of the skin sensitization and irritation potential of this compound is not available in the existing literature. Such a study would provide valuable information for the safe handling and potential topical application of this compound.

Emerging Applications and Material Science Perspectives of Benzothiazole Derivatives

Development as Nonlinear Optical Chromophores

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has led to the investigation of a wide array of organic molecules. A key design strategy for effective NLO chromophores is the creation of a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to second-order NLO activity.

Benzothiazole (B30560) derivatives have emerged as promising candidates for NLO materials. researchgate.net The benzothiazole unit itself can act as a modest electron-withdrawing group, and its properties can be significantly enhanced by the introduction of strong acceptor groups. In the case of 4-Methyl-6-nitro-benzothiazol-2-ylamine, the nitro group (-NO2) at the 6-position serves as a potent electron acceptor. The 2-amino group, while a moderate donor, and the methyl group at the 4-position, a weak electron-donating group, complete the foundational components of a push-pull system.

Theoretical studies on similar 6-nitrobenzothiazole (B29876) derivatives have shown that the presence of the nitro group significantly enhances the second-order polarizabilities. researchgate.net For instance, computational studies on 2-(p-donor-styryl)-6-nitrobenzothiazole derivatives have demonstrated their potential as high-performance NLO chromophores. researchgate.net The strategic placement of donor and acceptor groups across the benzothiazole core is crucial for maximizing the NLO response. The design of push-pull dyes based on styryl benzothiazoles has been a subject of computational design to achieve high molecular quadratic hyperpolarizabilities. rsc.org While specific experimental data for this compound is not yet prevalent, the structural alerts point towards its potential as a valuable scaffold for the development of new NLO materials.

Table 1: Key Structural Features of Benzothiazole-Based NLO Chromophores

| Feature | Role in NLO Properties | Example from Literature |

| Electron Acceptor Group | Enhances the pull of electron density, increasing molecular hyperpolarizability. | Nitro group (-NO2) in 2-(p-donor-styryl)-6-nitrobenzothiazole derivatives. researchgate.net |

| π-Conjugated Bridge | Facilitates intramolecular charge transfer between the donor and acceptor. | Styryl group in styryl benzothiazole dyes. rsc.org |

| Electron Donor Group | Pushes electron density into the π-system, contributing to the push-pull effect. | Amino or substituted amino groups. |

Exploration of Liquid Crystalline Properties

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and those of a solid crystal. The molecular shape and intermolecular interactions are key determinants of liquid crystalline behavior. The incorporation of rigid, aromatic cores is a common strategy in the design of liquid crystalline molecules (mesogens).

The benzothiazole ring, being a rigid bicyclic system, has been explored as a core component in the synthesis of novel liquid crystals. uobasrah.edu.iq Its inclusion can influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of stability. uobasrah.edu.iq

Research into benzothiazole-based liquid crystals has often involved the synthesis of Schiff base derivatives. For example, homologous series of 2-(benzylidenamino)benzothiazoles have been synthesized and their mesomorphic properties investigated. scilit.com These studies have shown that modifications to the molecular structure, such as the introduction of terminal alkyl chains or lateral groups, can significantly impact the liquid crystalline behavior. While direct studies on the liquid crystalline properties of this compound are not widely reported, its rigid core structure suggests that with appropriate molecular engineering, such as the addition of long alkyl chains to the amino group, it could be a precursor to new liquid crystalline materials. The presence of the polar nitro group could also influence the intermolecular interactions and, consequently, the mesophase stability.

Table 2: Influence of Molecular Structure on Liquid Crystalline Properties of Benzothiazole Derivatives

| Structural Modification | Effect on Liquid Crystalline Properties | Reference Example |

| Terminal Alkyl Chains | Promotes the formation of ordered liquid crystalline phases. | Homologous series of 2-(4-alkanoyloxybenzylidenamino)benzothiazoles. scilit.com |

| Lateral Groups | Can disrupt molecular packing and alter mesophase type and stability. | Introduction of a lateral hydroxyl group in 2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles. scilit.com |

| Core Heterocyclic Unit | Provides rigidity and influences intermolecular interactions. | Chloro-benzothiazole Schiff base esters. uobasrah.edu.iq |

Potential in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Organic Light-Emitting Diodes (OLEDs) are a major application of advanced organic electronic materials. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer, hole transport layer, and electron transport layer.

Benzothiazole derivatives have garnered significant attention for their potential use in OLEDs due to their favorable photophysical and electronic properties. researchgate.netresearch-nexus.net Theoretical and experimental studies have shown that benzothiazole-containing molecules can exhibit strong fluorescence, making them suitable candidates for emissive materials. researchgate.net The emission color can be tuned by modifying the molecular structure. For example, certain benzothiazole-based materials have been developed as blue fluorescent emitters. researchgate.net

The non-planar geometry of some benzothiazole derivatives can be advantageous in OLEDs, as it can help to prevent intermolecular aggregation, which often leads to quenching of the emission. research-nexus.net Furthermore, the benzothiazole core can be incorporated into materials designed for charge transport. The electron-withdrawing nature of the benzothiazole unit can be beneficial for electron transport materials, while its incorporation into larger conjugated systems can lead to efficient hole transporting materials. cambridge.org

A study on new benzothiazole derivatives for OLEDs, employing quantum-chemical methods, highlighted their potential by examining their geometry, electronic, and optical properties. research-nexus.net The research indicated that the combination of benzothiazole with other aromatic units like triphenylamine (B166846) can lead to non-planar configurations that are beneficial for device performance. research-nexus.net The calculated molecular orbitals (HOMO and LUMO) and charge transport properties are crucial in predicting their suitability for specific layers within an OLED device. nih.gov While specific data for this compound in OLEDs is not available, its core structure, combined with the electron-withdrawing nitro group, suggests its potential as a building block for either emissive or electron-transporting materials.

Table 3: Potential Roles of Benzothiazole Derivatives in OLEDs

| OLED Component | Desired Properties | Relevance of Benzothiazole Derivatives |

| Emissive Layer | High fluorescence quantum yield, tunable emission color. | Benzothiazole derivatives have been shown to be efficient blue emitters. researchgate.net |

| Electron Transport Layer | Good electron mobility, appropriate LUMO level. | The electron-deficient nature of the benzothiazole ring is advantageous. |

| Hole Transport Layer | Good hole mobility, appropriate HOMO level. | Can be incorporated into larger conjugated systems with hole-transporting moieties. cambridge.org |

Future Directions and Research Gaps for 4 Methyl 6 Nitro Benzothiazol 2 Ylamine Research

Optimization of Synthetic Methodologies for Scalability

The future therapeutic application of 4-Methyl-6-nitro-benzothiazol-2-ylamine hinges on the development of efficient and scalable synthetic routes. While laboratory-scale syntheses of 2-aminobenzothiazoles are established, their adaptation for industrial production presents a significant challenge. A common synthetic pathway involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen. For instance, the synthesis of 2-amino-6-nitrobenzothiazole (B160904) can be achieved by reacting p-nitroaniline with potassium thiocyanate and bromine in glacial acetic acid. rjpbcs.com Another approach involves the nitration of 2-acetylaminobenzothiazole followed by saponification, which has been shown to produce 2-amino-6-nitrobenzothiazole with high purity. google.com

Future research should focus on optimizing these methods for large-scale production. This includes exploring alternative, less hazardous reagents, minimizing reaction steps, and developing purification techniques suitable for industrial application. The use of flow chemistry and catalytic processes could offer significant advantages in terms of efficiency, safety, and cost-effectiveness. A process for the preparation of 2-amino-6-nitrobenzothiazole by nitrating acylation products of 2-aminobenzothiazole (B30445) and then splitting off the acyl groups has been patented, indicating the industrial interest in such compounds. google.com

Comprehensive In Vivo Pharmacological Evaluation

While in vitro studies provide initial insights into the biological activity of this compound and its derivatives, comprehensive in vivo pharmacological evaluations are crucial to determine their therapeutic potential. Currently, there is a paucity of in vivo data specifically for this compound. However, studies on related benzothiazole (B30560) derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiepileptic effects. nih.govnih.govrjptonline.org For instance, a series of 2-[4-methoxy-3-(5-substituted phenyl- nih.govnih.govnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were synthesized and showed promising anticonvulsant activity in in vivo models with no neurotoxicity observed. nih.gov

Future in vivo studies on this compound should include:

Efficacy studies in relevant animal models of diseases such as cancer, infectious diseases, and neurological disorders.

Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicology studies to assess its safety profile and determine any potential adverse effects.

These studies are essential to establish a clear therapeutic window and to guide the design of future clinical trials.

Advanced Mechanistic Investigations at the Molecular Level